molecular formula C15H18IN3O2S B2709101 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide CAS No. 514182-88-8

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide

Cat. No. B2709101
CAS RN: 514182-88-8
M. Wt: 431.29
InChI Key: CQNPNJYMSNVSLT-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of amide, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. Amides are common in a variety of fields, including biology and materials science .


Molecular Structure Analysis

The compound contains an ethyl group, an ethylimino group, a thiazolidinone ring, and a 4-iodophenyl group. The thiazolidinone ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . The solubility of the compound in water would depend on the specific structure and the presence of other functional groups .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Recent research has focused on synthesizing derivatives of 2-Mercaptobenzimidazole and thiazolidinone to evaluate their antimicrobial and antifungal activities. These compounds demonstrated significant efficacy against a variety of microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli), and fungi (Aspergillus fumigatus, Candida albicans) (Devi, Shahnaz, & Prasad, 2022). These findings suggest potential applications for the compound in developing new antimicrobial and antifungal agents.

Insecticidal Activity

Another study explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, assessing their insecticidal assessment against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). The research suggests that compounds with structural features similar to the compound could be investigated for their potential use as insecticidal agents.

Cytotoxic Properties

Compounds with a thiazolidinone backbone have also been investigated for their cytotoxic properties. A series of novel compounds were synthesized and tested for in vitro cytotoxicity, showing good activities against a panel of microorganisms and indicating their potential as therapeutic agents with cytotoxic effects (Hosamani & Shingalapur, 2011).

Antibacterial Agents

Several compounds featuring the thiazolidinone and acetamide groups have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. These studies demonstrate moderate to good activity, highlighting the potential use of the compound in developing new antibacterial agents (Desai et al., 2008).

properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPNJYMSNVSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)I)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.